Cas no 1861-01-4 (Ethyl-α,α-d2-benzene)

Ethyl-α,α-d2-benzene is a deuterated organic compound where two hydrogen atoms at the α-position of the ethyl group are replaced with deuterium (D). This isotopic labeling enhances the compound's utility in mechanistic studies, NMR spectroscopy, and kinetic isotope effect (KIE) investigations. The incorporation of deuterium provides distinct spectral signatures, improving resolution in analytical techniques. Its stability and predictable reactivity make it valuable in pharmaceutical research, metabolic studies, and synthetic chemistry. The compound is synthesized under controlled conditions to ensure high isotopic purity and chemical integrity, meeting stringent research requirements. Ethyl-α,α-d2-benzene is particularly useful for tracing reaction pathways and elucidating molecular interactions in deuterium-labeled environments.
Ethyl-α,α-d2-benzene structure
Ethyl-α,α-d2-benzene structure
Product Name:Ethyl-α,α-d2-benzene
CAS No:1861-01-4
MF:C8H10
MW:108.177325725555
CID:118159
PubChem ID:11607859
Update Time:2025-05-20

Ethyl-α,α-d2-benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, ethyl-1,1-d2-
    • ETHYL-1,1-D2-BENZENE
    • Ethyl-a,a-d2-benzene
    • Ethyl-α,α-D2-benzene
    • ETHYL-ALPHA,ALPHA-D2-BENZENE
    • 1861-01-4
    • DTXSID60469331
    • [(1,1-?H?)ethyl]benzene
    • D99069
    • 1,1-dideuterioethylbenzene
    • Ethyl-1,1-d2-benzene, 98 atom % D, 99% (CP)
    • ETHYL-1,1-D2-BENZENE 97%
    • Ethyl-α,α-d2-benzene
    • Inchi: 1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2
    • InChI Key: YNQLUTRBYVCPMQ-CBTSVUPCSA-N
    • SMILES: C([2H])([2H])(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 110.10338
  • Monoisotopic Mass: 108.090803811g/mol
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 51.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 0.883 g/mL at 25 °C
  • Boiling Point: 136 °C(lit.)
  • Flash Point: 72 °F
  • PSA: 0

Ethyl-α,α-d2-benzene Security Information

  • Hazard Category Code: 11
  • Safety Instruction: 16
  • Hazardous Material Identification: F

Ethyl-α,α-d2-benzene Pricemore >>

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Additional information on Ethyl-α,α-d2-benzene

Ethyl-α,α-d2-Benzene: A Comprehensive Overview

Ethyl-α,α-d2-benzene, also known by its CAS number 1861-01-4, is a compound of significant interest in various fields of chemistry and materials science. This compound is a derivative of benzene, with a deuterium substitution at the α positions and an ethyl group attached. The structure of Ethyl-α,α-d2-benzene makes it unique due to the presence of deuterium, which imparts distinct chemical and physical properties compared to its protium counterpart.

The synthesis of Ethyl-α,α-d2-benzene involves advanced chemical methodologies that ensure precise control over the substitution pattern and deuterium incorporation. Recent studies have highlighted the importance of isotopic substitution in understanding reaction mechanisms and optimizing synthetic pathways. For instance, researchers have employed catalytic hydrogenation techniques with deuterated reagents to achieve high yields of Ethyl-α,α-d2-benzene while maintaining its structural integrity.

One of the key applications of Ethyl-α,α-d2-benzene lies in its use as a precursor in organic synthesis. Its deuterated nature makes it particularly valuable in kinetic isotope effect studies, where the substitution of hydrogen with deuterium can significantly alter reaction rates and pathways. This property has been exploited in the development of novel synthetic routes for complex organic molecules.

In addition to its role in organic synthesis, Ethyl-α,α-d2-benzene has found applications in materials science. The compound serves as a building block for constructing advanced materials with tailored electronic properties. Recent advancements in nanotechnology have leveraged the unique electronic characteristics of Ethyl-α,α-d2-benzene to design materials for energy storage and optoelectronic devices.

The study of Ethyl-α,α-d2-benzene has also contributed to our understanding of aromatic chemistry. Researchers have investigated the influence of deuterium substitution on the aromaticity and stability of benzene derivatives. These studies have provided valuable insights into the relationship between isotopic composition and molecular stability.

Moreover, Ethyl-α,α-d2-benzene has been utilized as a model compound for exploring reaction dynamics under various conditions. By studying its reactivity patterns, chemists have gained deeper insights into fundamental chemical processes such as electrophilic substitution and nucleophilic aromatic substitution.

The importance of Ethyl-α,α-d2-benzene extends to its role in analytical chemistry as well. Its distinct spectroscopic properties make it an ideal candidate for use in chromatographic separations and mass spectrometry analyses. Recent developments in analytical techniques have further enhanced our ability to accurately characterize this compound.

In conclusion, Ethyl-α,α-d2-benzene (CAS No: 1861-01-4) is a versatile compound with diverse applications across multiple disciplines. Its unique isotopic composition and structural features make it a valuable tool for advancing chemical research and innovation.

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